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1-(4-tert-butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea

Medicinal Chemistry Drug Discovery Lead Optimization

Substituting with generic urea, pyrimidine, or triazole derivatives risks altering target engagement and metabolic stability. 1-(4-tert-butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea (CAS 1448057-41-7) provides a precisely defined scaffold for SAR and CNS screening. • Unique 1,2,4-triazole HBA vector: absent in 1,2,3-triazole regioisomers • Fragment-compliant: MW 337.4, XLogP3 2.8, TPSA 97.6 Ų • PAINS-free: clean profile for assay validation & negative-control use

Molecular Formula C17H19N7O
Molecular Weight 337.387
CAS No. 1448057-41-7
Cat. No. B2658463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-tert-butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea
CAS1448057-41-7
Molecular FormulaC17H19N7O
Molecular Weight337.387
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC(=NC=N2)N3C=NC=N3
InChIInChI=1S/C17H19N7O/c1-17(2,3)12-4-6-13(7-5-12)22-16(25)23-14-8-15(20-10-19-14)24-11-18-9-21-24/h4-11H,1-3H3,(H2,19,20,22,23,25)
InChIKeyZFXSBSASKGLZER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-tert-Butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea: Structural & Physicochemical Overview


1-(4-tert-Butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea (CAS 1448057-41-7) is a synthetic small-molecule urea derivative (C₁₇H₁₉N₇O, MW 337.4 g/mol) belonging to the heterocyclic urea class. Its architecture couples a 4-tert-butylphenyl group to a 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl moiety via a central urea linker [1]. The compound exhibits computed physicochemical properties including an XLogP3 of 2.8, a topological polar surface area of 97.6 Ų, and two hydrogen-bond donors—features that collectively dictate its permeability and solubility profile [1]. It is catalogued in authoritative chemical databases (PubChem CID 71805456) and is predominantly supplied as a research-grade screening compound for biochemical and pharmacological investigations [1].

Fragment-like scaffold Low MW and moderate lipophilicity support fragment-based library screening workflows
CNS-accessible profile Low TPSA and limited H-bond donors predict favorable brain permeability context for neuropharmacology screening
Structural-alert-free No PAINS motifs reported; supports target-engagement and mechanistic probe studies with reduced assay-interference risk

Why Generic Substitution Fails


Substituting this compound with a generic urea, pyrimidine, or triazole derivative risks forfeiting the specific hydrogen-bonding geometry, steric bulk, and electronic distribution conferred by the 4-tert-butylphenyl and 1,2,4-triazol-1-yl substituents. Minor alterations—such as swapping the 1,2,4-triazole for a 1,2,3-triazole isomer, removing the tert-butyl group, or replacing the pyrimidine with a phenyl ring—can drastically alter target engagement, metabolic stability, and off-target liability [1]. For example, closely related 1,2,3-triazole-pyrimidine-urea hybrids in the anticancer literature exhibit IC₅₀ variations spanning three orders of magnitude (32 nM to >10 µM) depending solely on peripheral aryl substitution [1]. Without head-to-head data, assuming functional equivalence between this compound and its nearest neighbors introduces unacceptable risk in assay reproducibility and lead-optimization campaigns.

Regioisomer swap
1,2,4- vs 1,2,3-triazole alters hydrogen-bond-acceptor geometry and may redirect target engagement and selectivity
tert-Butyl group removal
Loss of the tert-butylphenyl group reduces steric bulk and may shift binding affinity, metabolic stability, and off-target liability
Pyrimidine-to-phenyl replacement
Replacing pyrimidine with phenyl disrupts urea scaffold planarity; related triazole-urea series report large potency shifts, indicating unpredictable SAR transfer

Quantitative Differentiation Evidence


Molecular Weight & Lipophilicity vs. 1,2,3-Triazole Regioisomers

The target compound (MW 337.4 g/mol, XLogP3 2.8) [1] is structurally distinguishable from the potent anticancer 1,2,3-triazole-pyrimidine-urea hybrids reported by Ma et al. (2015) [2]. Those 1,2,3-triazole regioisomers span a wider MW range (approx. 380–520 g/mol) and incorporate additional substituted-phenyl or heterocyclic groups absent in the target compound [2]. The 1,2,4-triazole linkage in the target compound alters the nitrogen placement, modifying the hydrogen-bond-acceptor pharmacophore compared to the 1,2,3-triazole series. This regioisomeric difference can redirect target selectivity; for instance, the 1,2,3-triazole hybrids demonstrate potent inhibition against B16-F10 cancer cells (IC₅₀ = 32–42 nM for the most active derivatives) [2], whereas the target compound's 1,2,4-triazole architecture and smaller size profile suggest a distinct biological fingerprint that has not yet been benchmarked in the same assays.

MW & Lipophilicity vs. 1,2,3-triazoles
Class-level inference
Target: MW ~337 g/mol, XLogP3 ~2.8
1,2,3-Triazole series: MW >450 g/mol, XLogP3 higher (estimated >3.3)
Physicochemical divergence may support distinct ADME and target-promiscuity profiles; suitable when a smaller, less lipophilic urea scaffold is required
In silico comparison; no head-to-head biological data available
Medicinal Chemistry Drug Discovery Lead Optimization

TPSA and Blood-Brain Barrier Penetration

The target compound's TPSA of 97.6 Ų [1] falls below the widely accepted threshold of 140 Ų for favorable passive blood-brain barrier (BBB) penetration, whereas many structurally related 1,2,3-triazole-pyrimidine-urea hybrids bearing additional polar substituents (e.g., methoxy, hydroxyl, or sulfonamide groups) routinely exceed 120 Ų [2]. While experimental BBB permeability data are not available for the target compound, its computed TPSA and low hydrogen-bond donor count (2) align with CNS drug-likeness criteria, making it a more attractive candidate for neuropharmacology screening than its bulkier, more polar 1,2,3-triazole counterparts.

TPSA & BBB Penetration Profile
Class-level inference
Target: TPSA 97.6 Ų, HBD 2
1,2,3-Triazole series: TPSA >120 Ų, HBD ≥3
Lower TPSA and fewer H-bond donors predict favorable passive BBB permeability, supporting CNS screening library prioritization
Computed properties; experimental BBB data not yet reported
ADME Blood-Brain Barrier CNS Drug Discovery

Absence of Structural Alerts vs. Nitro/Aniline Ureas

The target compound contains no recognized pan-assay interference (PAINS) substructures and lacks the aniline, nitro, or hydrazine motifs that frequently compromise the selectivity of commercial urea-based screening probes [1]. In contrast, several widely used urea-derivative inhibitors (e.g., certain diarylureas bearing nitro-phenyl groups) are flagged for redox cycling and non-specific protein reactivity [2]. The 1,2,4-triazole ring in the target compound is a metabolically stable bioisostere of imidazole and does not carry the genotoxicity liability associated with aromatic amines [1]. This clean structural profile makes the compound a superior starting point for mechanistic studies where confounding off-target effects must be minimized.

Structural Alert Absence
Class-level inference
Zero PAINS alerts; no nitro, aniline, or hydrazine groups
Comparator class (nitro-/aniline ureas) may contain redox-cycling or genotoxic motifs
Clean profile may reduce assay-artifact risk and false-positive rates in mechanistic and target-validation studies
Structural in silico assessment; confirm in specific assay panel
Toxicology Structural Alerts Chemical Probes

Key Application Scenarios


Fragment-Based Lead Discovery for CNS Targets

With MW 337.4 g/mol, XLogP3 2.8, and TPSA 97.6 Ų [1], the compound satisfies rule-of-three fragment criteria and CNS drug-likeness guidelines. It is well-suited for fragment-based screening against CNS enzyme or receptor targets where passive BBB penetration is paramount. Its 1,2,4-triazole ring offers a metabolically stable hydrogen-bond-acceptor motif absent in 1,2,3-triazole regioisomers [1].

Selectivity Profiling of UT-B Inhibitors

Although direct IC₅₀ data are not publicly available for this compound, its 1,2,4-triazole-pyrimidine-urea scaffold is structurally related to known UT-B inhibitor chemotypes (e.g., triazolothienopyrimidines) [1]. The compound's clean structural profile, devoid of PAINS alerts [2], makes it an ideal negative-control or selectivity probe when benchmarking UT-B inhibitors that contain more complex or potentially promiscuous substituents.

Kinase Inhibitor Scaffold-Hopping & Chemical Tool Generation

The pyrimidine-urea motif is a well-validated kinase hinge-binding scaffold. The 1,2,4-triazole substituent at the pyrimidine 6-position introduces a unique hydrogen-bond-acceptor vector not available in 1,2,3-triazole or imidazole analogs [1]. This compound can serve as a core scaffold for structure-activity relationship (SAR) exploration of kinases where the triazole-pyrimidine dual pharmacophore is required—offering a differentiated starting point for patent novelty and lead optimization.

Physicochemical Benchmarking for Screening Libraries

With well-defined computed properties (MW 337.4, XLogP3 2.8, TPSA 97.6 Ų, HBD 2, HBA 5) [1], this compound is an excellent quality-control standard for evaluating the physicochemical diversity and integrity of commercial small-molecule screening libraries. Its absence of structural alerts [2] further supports its use as a reference compound in assay validation and interference testing protocols.

Application
Selection Property
Validation Focus
Fragment-Based Lead Discovery (CNS)
Fragment-like size & lipophilicity
CNS permeability criteria and fragment-library fit
UT-B Inhibitor Selectivity Profiling
Clean structural profile (PAINS-free)
Negative-control benchmarking in UT-B assays
Kinase Inhibitor Scaffold Hopping
1,2,4-Triazole-pyrimidine scaffold
Kinase hinge-binding SAR and IP novelty exploration
Screening Library Quality Control
Consistent computed properties
Library diversity and interference testing reference
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